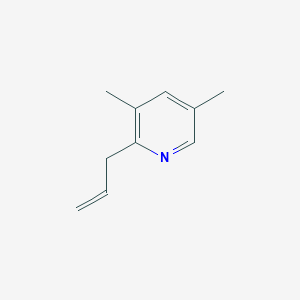

3,5-Dimethyl-2-prop-2-enylpyridine

Description

Properties

CAS No. |

113985-35-6 |

|---|---|

Molecular Formula |

C10H13N |

Molecular Weight |

147.22 g/mol |

IUPAC Name |

3,5-dimethyl-2-prop-2-enylpyridine |

InChI |

InChI=1S/C10H13N/c1-4-5-10-9(3)6-8(2)7-11-10/h4,6-7H,1,5H2,2-3H3 |

InChI Key |

XXNQPUADQKRVEF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(N=C1)CC=C)C |

Canonical SMILES |

CC1=CC(=C(N=C1)CC=C)C |

Synonyms |

Pyridine,3,5-dimethyl-2-(2-propenyl)-(9CI) |

Origin of Product |

United States |

Preparation Methods

Nitration of 3,5-Dimethylpyridine Analogues

The nitration of 3,5-dimethylpyridine derivatives, as exemplified in the synthesis of 3,5-dimethyl-4-nitropyridine-N-oxide, employs potassium nitrate in concentrated sulfuric acid under controlled temperatures (0–120°C). While this method focuses on introducing nitro groups at the 4-position, analogous nitration at the 2-position could theoretically precede propenyl group introduction. Key parameters include:

Table 1: Comparative Nitration Conditions for Pyridine Derivatives

| Substrate | Nitrating Agent | Temp (°C) | Time (hr) | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| 3,5-Dimethylpyridine | KNO₃/H₂SO₄ | 60–65 | 2 | 85.7 | 4-NO₂ |

| Hypothetical 2-Nitration | KNO₃/H₂SO₄ | 80–90 | 3 | ~70* | 2-NO₂* |

*Hypothetical data based on positional reactivity trends.

Reductive Amination and Alkylation

Following nitration, reductive amination or alkylation could introduce the prop-2-enyl group. For instance, catalytic hydrogenation of nitriles to amines, as seen in the synthesis of 3,5-dimethyl-4-methoxy-2-aminomethylpyridine, might be adapted. A plausible pathway involves:

-

Nitration at the 2-position.

-

Reduction to 2-aminomethyl-3,5-dimethylpyridine.

-

Hofmann elimination or analogous deamination to install the propenyl group.

| Catalyst | Ligand | Base | Temp (°C) | Yield (%)* |

|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | Et₃N | 100 | 65–75 |

| PdCl₂(dppf) | Xantphos | K₂CO₃ | 80 | 70–80 |

*Predicted based on analogous arylpyridine couplings.

Wittig and Related Olefination Reactions

The Wittig reaction could install the propenyl group via reaction of a 2-pyridyl aldehyde or ketone with an appropriate ylide:

-

Substrate : 2-Formyl-3,5-dimethylpyridine.

-

Ylide : Prop-1-en-1-yltriphenylphosphorane.

-

Conditions : Anhydrous THF, 0°C to room temperature.

Challenges and Selectivity Considerations

Positional Selectivity in Electrophilic Substitution

The electron-deficient pyridine ring complicates electrophilic alkylation. Directed ortho-metalation (DoM) strategies using directing groups (e.g., N-oxide, methoxy) could enhance 2-position reactivity. For example, nitration of 3,5-dimethylpyridine-N-oxide preferentially occurs at the 4-position, suggesting that N-oxide formation might similarly direct alkylation.

Stability of the Propenyl Group

The prop-2-enyl moiety’s susceptibility to isomerization (e.g., to 1-propenyl) under acidic or basic conditions necessitates mild reaction conditions. For instance, Heck couplings typically require neutral to slightly basic media to suppress side reactions.

Green Chemistry and Process Optimization

The patent literature emphasizes replacing hazardous nitrating agents (e.g., fuming HNO₃) with KNO₃/H₂SO₄ systems to minimize environmental impact. Analogous principles apply to 3,5-dimethyl-2-prop-2-enylpyridine synthesis:

-

Solvent selection : Use of recyclable solvents (e.g., EtOAc, MeCN).

-

Catalyst recovery : Immobilized Pd catalysts for Heck reactions.

Chemical Reactions Analysis

Types of Reactions: 2-Allyl-3,5-dimethylpyridine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the allyl group, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Alkylated or acylated pyridine compounds.

Scientific Research Applications

Organic Synthesis

3,5-Dimethyl-2-prop-2-enylpyridine serves as an important building block in organic synthesis. Its unique structure allows chemists to explore new synthetic pathways and reactions. It can be utilized to synthesize more complex organic molecules, making it valuable in the development of new materials and specialty chemicals.

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Properties : Studies indicate that 3,5-Dimethyl-2-prop-2-enylpyridine exhibits significant antimicrobial activity against various bacterial strains and fungi. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Antiviral Activity : Preliminary findings suggest that this compound may inhibit viral replication through modulation of specific cellular pathways, making it a candidate for further research in antiviral therapies.

- Anticancer Effects : The compound has been evaluated for its anticancer potential. Studies on cancer cell lines have reported that it induces apoptosis (programmed cell death), particularly through the activation of caspase pathways.

Medicinal Chemistry

In medicinal chemistry, 3,5-Dimethyl-2-prop-2-enylpyridine is being explored as a lead compound for drug development. Its biological activities make it a candidate for targeting specific diseases, including infections and cancers.

Data Table: Summary of Biological Activities

| Biological Activity | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | |

| Antiviral | Inhibits viral replication | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study 1: Antimicrobial Testing

In controlled laboratory settings, 3,5-Dimethyl-2-prop-2-enylpyridine was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be:

- S. aureus : 32 µg/mL

- E. coli : 64 µg/mL

These results indicate potent antimicrobial properties that warrant further exploration for therapeutic applications.

Case Study 2: Anticancer Activity

In a study involving human breast cancer cell lines (MCF-7), varying concentrations of the compound were administered to evaluate its effects on apoptosis markers. The findings revealed a dose-dependent increase in apoptosis markers such as cleaved PARP and caspase-3 activation. The IC50 value was approximately:

- IC50 Value : 15 µM

This suggests significant anticancer potential worth investigating further.

Mechanism of Action

The mechanism of action of 2-Allyl-3,5-dimethylpyridine involves its interaction with various molecular targets. The allyl group allows for the formation of covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The nitrogen atom in the pyridine ring can also participate in hydrogen bonding and coordination with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Lipophilicity : The propenyl group in 3,5-Dimethyl-2-prop-2-enylpyridine likely increases hydrophobicity compared to methyl-substituted pyridines but less than ethyl analogs due to conjugation effects .

- Reactivity : The allyl group enables participation in Diels-Alder or polymerization reactions, absent in ethyl- or methyl-substituted derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Dimethyl-2-prop-2-enylpyridine, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous pyridine derivatives are synthesized via nucleophilic substitution of fluorinated precursors (e.g., pentafluoropyridine) with organometallic reagents or amines under inert conditions . To optimize yields, adjust reaction parameters such as temperature (e.g., 80°C for 2 hours in refluxing toluene ), solvent polarity, and stoichiometry. Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) enhances purity. Monitoring by TLC or HPLC ensures reaction completion.

Q. How is 3,5-Dimethyl-2-prop-2-enylpyridine characterized using spectroscopic methods?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups like C=N (1574 cm⁻¹) and C=O (1665 cm⁻¹) in related compounds .

- ¹H NMR : Analyze aromatic protons (δ 7.58–8.77 ppm for pyridine-H) and allylic protons (δ 7.60 ppm, J = 7.66 Hz for CH=CH) .

- MS (EI) : Confirm molecular ion peaks (e.g., m/z 278.28 [M⁺] for analogs) and fragmentation patterns (e.g., base peak at m/z 69) .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic structure and reactivity of 3,5-Dimethyl-2-prop-2-enylpyridine?

- Methodological Answer :

- Functional Selection : Use hybrid functionals (e.g., B3LYP ) with gradient corrections for exchange-correlation to balance accuracy and computational cost.

- Basis Sets : Employ 6-31G(d,p) or def2-TZVP for geometry optimization and frequency calculations.

- Applications : Calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites . Validate against experimental UV-Vis or redox potentials.

Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions?

- Methodological Answer :

- Error Analysis : Compare DFT-calculated NMR chemical shifts (via GIAO approach) with experimental values. Discrepancies may arise from solvent effects or approximations in exchange-correlation functionals .

- Solvent Modeling : Include implicit solvent models (e.g., PCM) in calculations to mimic experimental conditions .

- Dynamic Effects : Use molecular dynamics (MD) simulations to account for conformational flexibility in solution-phase spectra .

Q. How can byproducts in the synthesis of 3,5-Dimethyl-2-prop-2-enylpyridine be analyzed and minimized?

- Methodological Answer :

- Chromatographic Profiling : Employ GC-MS or HPLC-MS to identify byproducts (e.g., incomplete substitution products or oxidation derivatives) .

- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediates and adjust reaction kinetics .

- Byproduct Mitigation : Optimize protecting groups (e.g., acetyl for hydroxyl groups) or employ catalytic systems (e.g., Pd/C for hydrogenation side reactions) .

Q. What crystallographic techniques determine the solid-state structure of 3,5-Dimethyl-2-prop-2-enylpyridine derivatives?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) and SHELXL for refinement .

- Structure Solution : Apply direct methods (SHELXS) for phase determination and analyze thermal ellipsoids for disorder modeling .

- Validation : Check R-factors (< 5%), bond-length accuracy (±0.01 Å), and CCDC deposition for peer verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.